1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one

Description

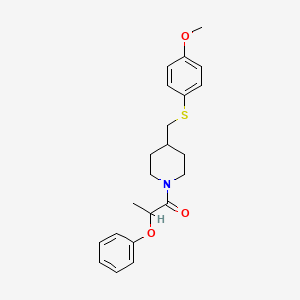

This compound features a piperidine core substituted with a (4-methoxyphenyl)thio-methyl group at the 4-position and a phenoxypropan-1-one moiety at the 1-position.

Properties

IUPAC Name |

1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-2-phenoxypropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO3S/c1-17(26-20-6-4-3-5-7-20)22(24)23-14-12-18(13-15-23)16-27-21-10-8-19(25-2)9-11-21/h3-11,17-18H,12-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFYKSHPHLDYHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)CSC2=CC=C(C=C2)OC)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzyl mercaptan with a piperidine derivative under controlled conditions to form the thioether linkage. This intermediate is then reacted with a phenoxypropanone derivative to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for temperature and pH control, as well as continuous monitoring of reaction progress, ensures consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the phenoxypropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Mechanisms

The compound's structure suggests it may interact with various biological targets, particularly in the central nervous system. The piperidine moiety is known for its role in modulating neurotransmitter systems, which is critical for developing treatments for neuropsychiatric disorders.

Dopamine D2 Receptor Interaction

Research indicates that compounds with similar structures are evaluated for their affinity towards dopamine D2 receptors. For instance, a study synthesized several derivatives that were tested for their binding affinity to the D2 receptor, revealing insights into their potential as antipsychotic agents . The introduction of specific substituents can enhance binding affinity, making it a target for further exploration in treating schizophrenia and other dopamine-related disorders.

Therapeutic Applications

The therapeutic applications of 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one can be categorized into several areas:

Antitumor Activity

Some derivatives of related compounds have shown promising antitumor activity. For example, a series of protein tyrosine kinase inhibitors featuring similar structural components were designed and evaluated for their anticancer properties. These studies suggest that modifications to the compound's structure can lead to enhanced potency against various cancer cell lines .

Neurological Disorders

Given its interaction with neurotransmitter receptors, this compound may also be explored for treating conditions such as depression and anxiety. Research on 5-HT1A receptor-biased agonists indicates that similar compounds could serve as antidepressant drug candidates, suggesting a pathway for further investigation into the therapeutic effects of this compound .

Case Studies

Several studies have documented the effects and potential applications of compounds structurally related to this compound. Below are summarized findings from notable research:

Mechanism of Action

The mechanism of action of 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets. The piperidine ring and phenoxy group are known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The thioether linkage may also play a role in the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on piperidine/piperazine scaffolds, substituent variations, and synthesis methodologies. Key structural and functional differences are outlined below:

Structural Analogues with Piperidine/Piperazine Cores

1-(4-Phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK89) Substituents: 4-phenylpiperidine and thiophen-2-yl butanone. Key Differences: Replaces the 4-methoxyphenylthio and phenoxy groups with a phenylpiperidine and thiophene moiety. Impact: The thiophene may enhance π-π stacking, while the phenylpiperidine could alter steric interactions compared to the methoxyphenylthio group .

3-(Thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (MK22) Substituents: Piperazine with trifluoromethylphenyl and thiophen-2-ylthio groups. Key Differences: The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol Substituents: 2-Methoxyphenylpiperazine and naphthyloxypropanol. Key Differences: The naphthyloxy group increases lipophilicity compared to phenoxy, and the 2-methoxy position (vs. 4-methoxy) may reduce steric hindrance. Impact: Enhanced CNS penetration due to naphthyloxy’s hydrophobicity .

Substituent Effects on Physicochemical Properties

Crystallographic Insights

- The (4-methoxyphenyl) group in the target compound may adopt a planar conformation similar to (E)-3-(4-methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one (), where methoxy groups stabilize crystal packing via van der Waals interactions .

Critical Analysis of Structural Variations

- 4-Methoxyphenylthio vs. Thiophene/Thiophenylthio : The thioether linkage in the target compound may confer oxidative stability compared to thiophene’s aromatic sulfur, which is prone to metabolic sulfoxidation .

- Phenoxy vs.

- Piperidine vs. Piperazine : Piperazine’s additional nitrogen may enhance solubility but reduce passive diffusion compared to piperidine .

Biological Activity

The compound 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

Key Features:

- Piperidine ring : A six-membered ring containing one nitrogen atom, contributing to its pharmacological properties.

- Methoxyphenyl group : Enhances lipophilicity and may influence receptor binding.

- Phenoxypropanone moiety : Implicated in various biological interactions.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies on related piperidine derivatives have shown efficacy against various cancer cell lines through inhibition of cell proliferation and induction of apoptosis.

Case Study: Inhibition of EGFR

A study evaluated the binding affinities of similar compounds to the Epidermal Growth Factor Receptor (EGFR), utilizing Surface Plasmon Resonance (SPR) technology. Compounds designed with modifications in the piperidine and phenyl groups demonstrated enhanced inhibitory activity against EGFR, suggesting that structural variations can significantly impact biological efficacy .

Neuropharmacological Effects

Piperidine derivatives are known for their neuroactive properties. The compound under consideration may exhibit potential as a neuroprotective agent or as a treatment for neurodegenerative disorders.

The proposed mechanism involves modulation of neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors. This could lead to therapeutic effects in conditions such as depression and anxiety.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar frameworks possess antimicrobial properties. The presence of the methoxy group may enhance interaction with microbial membranes, leading to increased permeability and subsequent cell death.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.